Crystal Structure of Compound Bound to Pseudomonas aeruginosa FabA at 1.94 Å Resolution
The target compound (DDD00078426) has a publicly available, high-resolution (1.94 Å) X-ray co-crystal structure with its biological target, the FabA enzyme from Pseudomonas aeruginosa (PDB ID: 7BK9). This structural data is not available for most close analogs identified to date [1]. It provides atomic-level detail of the binding mode, which is a critical resource for structure-guided optimization and molecular modeling.
| Evidence Dimension | Availability of experimental co-crystal structure with the primary target |
|---|---|
| Target Compound Data | High-resolution (1.94 Å) co-crystal structure available (PDB 7BK9) |
| Comparator Or Baseline | Most other FabA inhibitors and close analogs (e.g., methyl ester) have no public FabA co-crystal structure data |
| Quantified Difference | Structure available vs. structure unavailable |
| Conditions | X-ray diffraction analysis of the Pseudomonas aeruginosa FabA enzyme |
Why This Matters
This eliminates guesswork in structure-activity relationship (SAR) studies, allowing for rational design and significantly reducing the time and resources required for lead optimization compared to compounds lacking such structural data.
- [1] Moynie, L., Naismith, J.H., Robinson, D.A. (2022). Crystal structure of 3-hydroxydecanoyl-acyl carrier protein dehydratase (FabA) from Pseudomonas aeruginosa in complex with DDD00078426. RCSB Protein Data Bank, 7BK9. View Source
